molecular formula C18H23NO2 B142223 benzyl N-(1-adamantyl)carbamate CAS No. 136860-53-2

benzyl N-(1-adamantyl)carbamate

Cat. No.: B142223
CAS No.: 136860-53-2
M. Wt: 285.4 g/mol
InChI Key: LTMVVBWEECQCGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-(1-adamantyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . The adamantyl group in this compound provides unique steric and electronic properties, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(1-adamantyl)carbamate typically involves the reaction of 1-adamantylamine with benzyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

1-Adamantylamine+Benzyl chloroformateBenzyl N-(1-adamantyl)carbamate+HCl\text{1-Adamantylamine} + \text{Benzyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 1-Adamantylamine+Benzyl chloroformate→Benzyl N-(1-adamantyl)carbamate+HCl

Industrial Production Methods

Industrial production methods for carbamates often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(1-adamantyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of benzyl N-(1-adamantyl)carbamate involves the interaction of the carbamate group with various molecular targets. The adamantyl group provides steric hindrance, which can influence the reactivity and binding affinity of the compound. The carbamate group can form hydrogen bonds and other interactions with biological molecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-(1-adamantyl)carbamate is unique due to the specific positioning of the adamantyl group, which provides distinct steric and electronic properties. This makes it particularly useful in applications where stability and reactivity are important .

Properties

IUPAC Name

benzyl N-(1-adamantyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c20-17(21-12-13-4-2-1-3-5-13)19-18-9-14-6-15(10-18)8-16(7-14)11-18/h1-5,14-16H,6-12H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMVVBWEECQCGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.